Monalazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

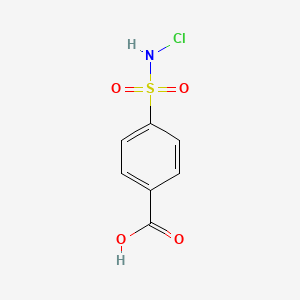

Properties

CAS No. |

106145-03-3 |

|---|---|

Molecular Formula |

C7H6ClNO4S |

Molecular Weight |

235.65 g/mol |

IUPAC Name |

4-(chlorosulfamoyl)benzoic acid |

InChI |

InChI=1S/C7H6ClNO4S/c8-9-14(12,13)6-3-1-5(2-4-6)7(10)11/h1-4,9H,(H,10,11) |

InChI Key |

WGHSWNHOFPGMKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCl |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of Monalazone?

An in-depth analysis of the scientific literature reveals a significant challenge in providing a detailed technical guide on the mechanism of action of "Monalazone." Extensive searches for this compound have yielded no results in established pharmacological or biomedical databases. This suggests that "this compound" may be a novel, pre-clinical compound not yet disclosed in public-facing research, a highly niche investigational drug with limited available data, or potentially a misnomer for another therapeutic agent.

Due to the current lack of available data, a comprehensive guide detailing its mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time.

To facilitate a more successful inquiry, it is recommended to:

-

Verify the Compound Name: Double-check the spelling and designation of "this compound" to rule out any typographical errors.

-

Provide Alternative Identifiers: If available, providing a chemical structure, CAS number, or any associated company or research institution could enable a more targeted and effective search.

Further investigation is contingent on the provision of more specific identifying information for the compound of interest.

Synthesis of Monalazone Disodium: A Technical Guide for Research Professionals

An In-depth Technical Guide on the Synthesis of Monalazone Disodium for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound disodium, with the IUPAC name disodium;4-chloroazanidylsulfonylbenzoate, is a chemical compound of interest for various research applications.[1] Its synthesis involves a multi-step process commencing from commercially available starting materials. This guide provides a comprehensive overview of a feasible synthetic pathway, including detailed experimental protocols, quantitative data for key compounds, and visual representations of the synthetic workflow and reaction mechanism. The synthesis route proceeds through the formation of the key intermediate, 4-carboxybenzenesulfonamide (Carzenide), followed by N-chlorination and subsequent formation of the disodium salt.

Quantitative Data of Key Compounds

The following table summarizes important quantitative data for the key chemical entities involved in the synthesis of this compound disodium.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| p-Toluenesulfonamide | 4-Methylbenzenesulfonamide | 70-55-3 | C₇H₉NO₂S | 171.22 | 136-139 |

| 4-Carboxybenzenesulfonamide | 4-(Aminosulfonyl)benzoic acid | 138-41-0 | C₇H₇NO₄S | 201.20 | 285-295[2][3] |

| This compound | 4-(Chloroaminosulfonyl)benzoic acid | 68809 (Parent Compound) | C₇H₆ClNO₄S | 235.65 | Not available |

| This compound Disodium | Disodium;4-chloroazanidylsulfonylbenzoate | 61477-95-0 | C₇H₄ClNNa₂O₄S | 279.61[1] | Not available |

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound disodium, broken down into three main stages.

Stage 1: Synthesis of 4-Carboxybenzenesulfonamide from p-Toluenesulfonamide

This procedure is based on the oxidation of the methyl group of p-toluenesulfonamide.

Materials:

-

p-Toluenesulfonamide

-

Sodium bromate

-

Sodium bromide

-

Concentrated hydrochloric acid (37%)

-

Deionized water

Procedure:

-

In a 500 mL four-necked flask equipped with a stirrer, condenser, and dropping funnel, add 17.1 g (100 mmol) of p-toluenesulfonamide, 16.6 g (110 mmol) of sodium bromate, and 0.1 g (1 mmol) of sodium bromide.

-

Add 150 mL of deionized water as the solvent.

-

Begin stirring and heat the mixture to 95 °C.

-

Once the solids have completely dissolved (approximately 30 minutes), slowly add 7 g (71 mmol) of concentrated hydrochloric acid dropwise over a period of about 12 minutes. The reaction solution will gradually turn red.

-

Maintain the reaction temperature at 100 °C. A solid precipitate will begin to form after approximately 1 hour.

-

Continue stirring the reaction mixture for 12 hours.

-

After the color of the reaction solution has completely faded, turn off the heat and allow the mixture to cool to room temperature.

-

Collect the solid product by suction filtration, wash with deionized water, and dry to obtain 4-carboxybenzenesulfonamide.[4]

Stage 2: N-Chlorination of 4-Carboxybenzenesulfonamide

This stage involves the chlorination of the sulfonamide nitrogen.

Materials:

-

4-Carboxybenzenesulfonamide

-

Sodium hypochlorite solution (e.g., commercial bleach)

-

Hydrochloric acid (for pH adjustment)

-

Deionized water

Procedure:

-

Dissolve the dried 4-carboxybenzenesulfonamide in an aqueous solution of sodium hydroxide at room temperature to form the sodium salt.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of sodium hypochlorite solution to the cooled solution with vigorous stirring.

-

Monitor the reaction progress using an appropriate method (e.g., TLC or iodometric titration to check for the presence of active chlorine).

-

Once the reaction is complete, carefully acidify the solution with dilute hydrochloric acid to precipitate the N-chloro-4-carboxybenzenesulfonamide (this compound).

-

Filter the precipitate, wash with cold deionized water, and dry under vacuum.

Stage 3: Formation of this compound Disodium

This final step involves the conversion of this compound to its disodium salt.

Materials:

-

N-chloro-4-carboxybenzenesulfonamide (this compound)

-

Sodium hydroxide

-

Ethanol

-

Deionized water

Procedure:

-

Suspend the dried N-chloro-4-carboxybenzenesulfonamide in a minimal amount of deionized water.

-

Carefully add two equivalents of a standardized sodium hydroxide solution dropwise with stirring. The first equivalent neutralizes the carboxylic acid, and the second forms the sodium salt of the N-chloro-sulfonamide group.

-

Ensure the final pH of the solution is neutral to slightly alkaline.

-

The disodium salt can be isolated by precipitation with a solvent in which it is insoluble, such as ethanol, followed by filtration and drying under vacuum. Alternatively, the aqueous solution can be lyophilized to obtain the solid product.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound disodium.

Caption: Experimental workflow for the synthesis of this compound disodium.

Chemical Reaction Pathway

The diagram below outlines the chemical transformations in the synthesis of this compound disodium.

Caption: Chemical reaction pathway for the synthesis of this compound disodium.

References

Monalazone: A Technical Deep-Dive into its History, Development, and Disinfectant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Monalazone, often used as its disodium salt, is a synthetic compound belonging to the sulfonamide family of drugs.[1] Historically, it has been formulated for vaginal use as a disinfectant and spermicidal contraceptive.[1] Its development emerged from the broader exploration of sulfonylbenzoic acid derivatives for therapeutic purposes. This document aims to provide a detailed technical overview of this compound, focusing on its history, chemical properties, and the current understanding of its function as a disinfectant.

History and Development

This compound was first synthesized in 1937.[1] It is structurally related to halazone, another chlorinated sulfonamide derivative known for its disinfectant properties. This compound has been marketed under various trade names, including Naclobenz-Natrium, Spergisin, and Speton, for use as a vaginal antiseptic and contraceptive.[1]

Chemical Properties

A summary of the key chemical properties of this compound and its disodium salt is presented in Table 1.

| Property | This compound | This compound Disodium |

| IUPAC Name | 4-(chlorosulfamoyl)benzoic acid | Disodium 4-(chlorosulfamoyl)benzoate |

| Molecular Formula | C₇H₆ClNO₄S | C₇H₄ClNNa₂O₄S |

| Molar Mass | 235.64 g/mol | 279.61 g/mol |

| Chemical Structure | A benzoic acid molecule with a chlorosulfamoyl group at the para position. | The disodium salt of this compound. |

Mechanism of Action as a Disinfectant

The precise molecular mechanisms of this compound's disinfectant activity have not been extensively elucidated in dedicated studies. However, its action is believed to be twofold, stemming from its core chemical structure:

-

Disruption of Microbial Cell Membranes: The lipophilic nature of the molecule, combined with the reactive chlorine atom, is thought to enable interaction with and disruption of the lipid bilayer of microbial cell membranes. This disruption can lead to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.

-

Inhibition of Folic Acid Synthesis: As a sulfonamide derivative, this compound is presumed to act as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in many bacteria and some protozoa. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids. By blocking this pathway, this compound would inhibit microbial growth and replication.

Folic Acid Synthesis Inhibition Pathway

The following diagram illustrates the general mechanism of action of sulfonamides in the folic acid synthesis pathway.

Caption: Sulfonamide Inhibition of Folic Acid Synthesis.

Quantitative Data on Disinfectant Efficacy

Despite a thorough review of available scientific literature, specific quantitative data on the disinfectant efficacy of this compound, such as Minimum Inhibitory Concentration (MIC) values against common vaginal pathogens like Candida albicans, Gardnerella vaginalis, and Trichomonas vaginalis, could not be located. Similarly, precise data regarding its effective spermicidal concentration is not publicly available. The absence of such data represents a significant gap in the comprehensive understanding of this compound's antimicrobial and spermicidal profile.

Experimental Protocols

Detailed experimental protocols specifically designed for the evaluation of this compound's disinfectant or spermicidal efficacy are not described in the accessible literature. However, standardized methods for assessing antimicrobial susceptibility and spermicidal activity can be adapted for this purpose.

General Protocol for Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution or agar dilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI), would be appropriate to determine the MIC of this compound against relevant microorganisms.

Workflow for MIC Determination (Broth Microdilution):

Caption: Workflow for MIC Determination.

General Protocol for Spermicidal Assay (Sander-Cramer Assay)

The Sander-Cramer assay is a standard method to evaluate the spermicidal activity of a compound.

Workflow for Spermicidal Assay:

Caption: Workflow for Spermicidal Assay.

Signaling Pathways

Beyond the established role of sulfonamides in the folic acid synthesis pathway, there is no specific information in the current literature to suggest that this compound interacts with or modulates other microbial or host cell signaling pathways. Research in this area would be necessary to uncover any additional mechanisms of action.

Conclusion

This compound is a historically recognized disinfectant and spermicidal agent with a chemical structure that suggests a dual mechanism of action involving cell membrane disruption and inhibition of folic acid synthesis. While its use has been documented, there is a notable absence of publicly available, detailed quantitative efficacy data and specific experimental protocols in the contemporary scientific literature. This lack of data hinders a complete modern assessment of its antimicrobial spectrum and potency. Future research, including in vitro susceptibility testing against a panel of relevant vaginal pathogens and detailed mechanistic studies, would be invaluable to fully characterize the disinfectant properties of this compound and its potential for future applications in drug development.

References

Monalazone: A Technical Guide to its Antimicrobial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monalazone, specifically its disodium salt, is recognized as a broad-spectrum antiseptic and disinfectant.[1] Structurally a sulfonylbenzoic acid derivative, it is closely related to halazone and has been historically used as a vaginal disinfectant and spermicidal agent. This technical guide provides an in-depth overview of the methodologies used to determine the antimicrobial spectrum of activity for a compound such as this compound. While specific quantitative data for this compound against a wide range of microbial isolates is not extensively available in public literature, this document details the standard experimental protocols and data presentation formats that are fundamental to such an evaluation.

Proposed Mechanism of Antimicrobial Action

The antimicrobial efficacy of this compound is attributed to its capacity to disrupt microbial cellular structures. The key functional groups, the sulfonyl (-SO₂) and the chlorinated amine (-NCl) moieties, are considered critical to its activity. It is hypothesized that these reactive groups interfere with the integrity of the microbial cell membrane and inhibit essential enzymatic functions, ultimately leading to cell death.

Below is a conceptual diagram illustrating the proposed mechanism of action.

Quantitative Antimicrobial Spectrum Data

Table 1: In Vitro Antibacterial Activity of this compound (Hypothetical Data)

| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 29213 | |

| Streptococcus pneumoniae | Positive | 49619 | |

| Enterococcus faecalis | Positive | 29212 | |

| Escherichia coli | Negative | 25922 | |

| Pseudomonas aeruginosa | Negative | 27853 | |

| Klebsiella pneumoniae | Negative | 700603 |

Table 2: In Vitro Antifungal Activity of this compound (Hypothetical Data)

| Fungal Strain | Type | ATCC Number | MIC (µg/mL) |

| Candida albicans | Yeast | 90028 | |

| Candida glabrata | Yeast | 90030 | |

| Aspergillus fumigatus | Mold | 204305 | |

| Trichophyton rubrum | Mold | 28188 |

Experimental Protocols

To determine the antimicrobial spectrum of this compound, standardized in vitro susceptibility testing methods are employed. The two most common and internationally recognized methods are Broth Microdilution and Agar Disk Diffusion.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.

Materials:

-

This compound disodium (analytical grade)

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Sterile diluent (e.g., saline or distilled water)

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.

-

Serial Dilutions: Serial two-fold dilutions of the this compound stock solution are prepared in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: A standardized suspension of the test microorganism, equivalent to a 0.5 McFarland turbidity standard, is prepared. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the serially diluted this compound and a growth control well (broth only) are inoculated with the prepared microbial suspension. A sterility control well (broth only, no inoculum) is also included.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

The workflow for the Broth Microdilution method is illustrated in the diagram below.

References

The Prospect of Monalazone as an Ultrasound Contrast Agent Enhancer: A Technical Whitepaper

Disclaimer: As of late 2025, publicly accessible scientific literature and patent databases do not contain specific studies, quantitative data, or detailed experimental protocols regarding the use of Monalazone as an ultrasound contrast agent enhancer. One commercial source has suggested its potential in this application, indicating that research may be in a nascent, unpublished stage. This guide, therefore, provides a comprehensive technical framework for the evaluation of a novel ultrasound contrast agent enhancer, using established principles and methodologies that would be applicable to the investigation of a compound like this compound.

Introduction to Ultrasound Contrast-Enhanced Imaging

Ultrasound is a widely utilized, non-invasive, and cost-effective medical imaging modality. Its diagnostic capabilities can be significantly augmented through the use of ultrasound contrast agents (UCAs). These agents, typically gas-filled microbubbles, enhance the backscatter of ultrasound waves, leading to a stronger signal from blood-filled structures and improved visualization of tissue perfusion. The development of new agents or enhancers aims to improve the stability, longevity, and targeting capabilities of these microbubbles.

This compound, a sulfonylbenzoic acid derivative historically used as a topical antiseptic and spermicidal agent, has been speculatively mentioned for its potential to enhance the echogenicity of ultrasound contrast agents.[1] While the precise mechanism for such a role is not documented, it could hypothetically involve stabilizing the microbubble shell, altering its surface properties to improve acoustic response, or participating in the formation of novel shell structures.

Core Principles of Ultrasound Contrast Enhancement

The primary mechanism of action for current UCAs is the introduction of gas-filled microbubbles into the vasculature. These microbubbles are highly echogenic due to the large acoustic impedance mismatch between the gas core and the surrounding blood and tissue. When insonated by an ultrasound beam, the microbubbles oscillate, creating a strong echo that is detected by the transducer.

Second-generation contrast agents utilize inert, high-molecular-weight gases encapsulated in a stabilizing shell, often composed of lipids, proteins, or polymers. This design prevents rapid dissolution of the gas into the bloodstream and allows the microbubbles to persist in circulation long enough for diagnostic imaging.

Quantitative Data for Ultrasound Contrast Agents

The evaluation of any new UCA or enhancer requires the systematic collection of quantitative data to characterize its performance. The following table summarizes key parameters that would need to be assessed for a novel agent, with typical values for existing agents provided for context.

| Parameter | Typical Values for Current Agents | Description | Relevance for a New Agent (e.g., this compound-enhanced) |

| Microbubble Diameter | 1-10 µm | The size of the microbubbles, which determines their ability to pass through the pulmonary and systemic capillaries. | Must be within a safe and effective range to avoid embolic events while providing sufficient echogenicity. |

| Microbubble Concentration | 10⁸ - 10⁹ microbubbles/mL | The number of microbubbles per unit volume of the reconstituted agent. | Higher concentrations can lead to stronger contrast but may also increase the risk of adverse effects. |

| Enhancement Duration | 2-10 minutes | The time for which the agent provides a diagnostically useful level of contrast enhancement in the blood pool. | A longer duration allows for more thorough imaging and reduces the need for multiple injections. |

| Acoustic Enhancement (Intensity) | 10-30 dB | The increase in the backscattered ultrasound signal intensity compared to unenhanced blood. | A key measure of the agent's effectiveness; higher values indicate better contrast. |

| Mechanical Index (MI) | 0.1 - 0.8 | A measure of the acoustic power of the ultrasound beam. Higher MI can lead to microbubble destruction. | The optimal MI for imaging with the new agent would need to be determined to balance image quality and agent stability. |

| In Vivo Half-life | 2-5 minutes | The time it takes for half of the injected microbubbles to be cleared from circulation. | A longer half-life is generally desirable for extended imaging windows. |

Experimental Protocols for Evaluation

The following sections outline a generic, multi-stage experimental protocol for the comprehensive evaluation of a potential new ultrasound contrast agent enhancer, such as this compound.

In Vitro Characterization

-

Microbubble Formulation:

-

Prepare a standard lipid- or protein-based microbubble formulation.

-

In parallel, prepare formulations incorporating this compound at various concentrations. This compound could be integrated into the shell material or added to the aqueous phase during microbubble synthesis.

-

The mixture of shell components is typically dissolved in an appropriate solvent, which is then evaporated to form a thin film. The film is hydrated with an aqueous solution, and the resulting suspension is agitated in the presence of a perfluorocarbon gas to form microbubbles.

-

-

Physicochemical Analysis:

-

Size and Concentration Measurement: Use a particle sizing instrument (e.g., a Coulter counter or dynamic light scattering) to determine the size distribution and concentration of the microbubbles in each formulation.

-

Microscopy: Visualize the microbubbles using light and electron microscopy to assess their morphology and integrity.

-

-

Acoustic Property Assessment:

-

Place a diluted sample of the microbubble suspension in a water bath.

-

Insonate the sample with an ultrasound transducer at various frequencies and acoustic pressures (Mechanical Index).

-

Use a hydrophone to measure the backscattered acoustic signal.

-

Calculate the attenuation and scattering coefficients to quantify the echogenicity of the microbubbles. Compare the results between the standard and this compound-enhanced formulations.

-

In Vivo Preclinical Evaluation

-

Animal Model:

-

Use a suitable animal model, such as rats or rabbits, for initial in vivo studies. All procedures must be approved by an institutional animal care and use committee.

-

-

Agent Administration and Imaging:

-

Anesthetize the animal and establish intravenous access.

-

Position an ultrasound transducer over the target organ (e.g., heart, liver, or kidney).

-

Inject a bolus of the control and this compound-enhanced microbubble formulations.

-

Acquire contrast-enhanced ultrasound images in real-time. Record cine loops for later analysis.

-

-

Data Analysis:

-

Draw regions of interest (ROIs) over the target organ and adjacent tissues in the recorded images.

-

Generate time-intensity curves (TICs) by plotting the average signal intensity within the ROI over time.

-

From the TICs, calculate key parameters such as peak enhancement, time to peak, and washout rate.

-

Compare these parameters between the control and experimental groups to determine if this compound enhances the contrast effect or its duration.

-

-

Biodistribution and Safety:

-

Monitor the animal for any acute adverse reactions.

-

At selected time points post-injection, collect blood and tissue samples to assess the clearance and distribution of the agent.

-

Perform histological analysis of major organs to evaluate for any potential toxicity.

-

Visualizations: Workflows and Pathways

Experimental Workflow for UCA Enhancer Evaluation

The following diagram illustrates a typical workflow for the development and evaluation of a new ultrasound contrast agent enhancer.

Potential Signaling Pathway in Sonoporation

Ultrasound contrast agents, when exposed to sufficient acoustic energy, can induce a phenomenon known as sonoporation, where transient pores are formed in cell membranes. This has therapeutic potential for targeted drug and gene delivery. The cellular response to sonoporation involves various signaling pathways. While not directly related to contrast enhancement, understanding these pathways is crucial for the overall safety and potential therapeutic applications of a new agent.

Conclusion

The field of ultrasound contrast-enhanced imaging is continually evolving, with ongoing research into new materials and formulations to improve diagnostic capabilities. While this compound has been identified as a compound of potential interest for enhancing ultrasound contrast agents, there is currently a lack of published evidence to support this application. The technical framework provided in this guide outlines the necessary steps and methodologies to rigorously evaluate this compound or any other novel compound for this purpose. Future research will be required to determine if the theoretical potential of this compound can be translated into a tangible improvement in ultrasound contrast technology. For now, the development of new UCAs continues to be guided by the established principles of microbubble formulation and characterization.

References

Monalazone Disodium Salt: An Overview of Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document summarizes the limited information that has been found and outlines the areas where data is currently absent.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of Monalazone disodium salt is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClNNa₂O₄S | PubChem[1] |

| Molecular Weight | 279.61 g/mol | PubChem[1] |

| CAS Number | 61477-95-0 | PubChem[1] |

| Synonyms | This compound disodium, Naclobenz-natrium, p-(Chlorosulfamoyl)benzoic acid disodium salt | PubChem[1] |

Biological Activities: State of Current Knowledge

Publicly available resources categorize this compound disodium salt as a "Topical Anti-Infective Agent".[1] This classification implies that the compound is intended for local application to prevent or treat infections. However, specific details regarding its spectrum of activity, potency, and mechanism of action are not detailed in the accessible literature.

Extensive searches for in vitro and in vivo studies, clinical trials, or detailed pharmacological reports on this compound disodium salt did not yield specific results. General literature on anti-infective and anti-inflammatory agents exists, but these do not mention or allude to this compound disodium salt.

Experimental Protocols

A critical component of a technical guide is the inclusion of detailed experimental methodologies. Due to the absence of published primary research on the biological activities of this compound disodium salt, it is not possible to provide any experimental protocols used to evaluate this compound.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by a compound is crucial for drug development. Unfortunately, there is no available information on the mechanism of action of this compound disodium salt or its effects on any cellular signaling pathways. Therefore, the creation of diagrams to visualize these aspects, as requested, cannot be fulfilled.

The logical workflow for investigating a topical anti-infective agent would typically involve a series of in vitro and in vivo assays. A generalized workflow for such an investigation is presented below.

References

Structural Relationship of Monalazone and Halazone: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides an in-depth analysis of the structural and synthetic relationship between Monalazone and Halazone. Both are p-sulfonylbenzoic acid derivatives with applications in disinfection and medicine. Halazone, a potent water disinfectant, is chemically known as 4-(dichlorosulfamoyl)benzoic acid. This compound, utilized as a vaginal disinfectant and spermicidal contraceptive, is 4-(chlorosulfamoyl)benzoic acid, frequently supplied as its disodium salt. The core structural difference lies in the number of chlorine atoms attached to the sulfonamide nitrogen. This guide details the synthetic pathways for both compounds, highlighting their common precursor, p-sulfonamidobenzoic acid. Experimental protocols, comparative data, and logical diagrams are presented to elucidate their chemical relationship for researchers, scientists, and drug development professionals.

Introduction

This compound and Halazone are structurally related compounds that belong to the class of N-chlorosulfonamides. Their shared p-sulfonylbenzoic acid backbone imparts specific chemical properties, while the variation in the N-chloro substitution dictates their distinct applications and reactivity. Halazone, with its two chlorine atoms, has been historically significant as a water purification agent, particularly in military and emergency settings.[1][2] this compound, with a single chlorine atom, is employed in pharmaceutical formulations for topical disinfection and contraception, often as this compound disodium.[3][4] Understanding the precise structural relationship and the synthetic routes to these compounds is crucial for the development of new derivatives and for quality control in their production.

Chemical Structures and Properties

The fundamental structural difference between this compound and Halazone is the degree of chlorination on the sulfonamide nitrogen atom.

This seemingly minor difference significantly impacts their chemical properties, including their oxidizing potential and stability.

| Property | This compound | Halazone |

| IUPAC Name | 4-(chlorosulfamoyl)benzoic acid | 4-(dichlorosulfamoyl)benzoic acid |

| CAS Number | 106145-03-3 (acid), 61477-95-0 (disodium salt) | 80-13-7 |

| Molecular Formula | C₇H₆ClNO₄S | C₇H₅Cl₂NO₄S |

| Molar Mass | 235.64 g/mol | 270.09 g/mol |

| Appearance | - | Fine white powder with a chlorine-like odor[1] |

| Melting Point | - | ~195-213 °C (with decomposition)[1] |

| Primary Use | Vaginal disinfectant, spermicide[4] | Water disinfectant[1] |

Synthetic Pathways

The synthesis of both this compound and Halazone can be approached from a common intermediate, p-sulfonamidobenzoic acid. This precursor can be synthesized from p-toluenesulfonyl chloride. The key differentiator in the synthesis of this compound versus Halazone is the control of the chlorination step of the sulfonamide nitrogen.

Synthesis of p-sulfonamidobenzoic acid

A common route to p-sulfonamidobenzoic acid involves the oxidation of the methyl group of p-toluenesulfonamide.

Experimental Protocol:

-

Ammonolysis of p-toluenesulfonyl chloride: p-Toluenesulfonyl chloride is reacted with an excess of aqueous ammonia to form p-toluenesulfonamide. The product is typically a white solid that can be purified by recrystallization.

-

Oxidation of p-toluenesulfonamide: The p-toluenesulfonamide is then oxidized using a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an alkaline medium. The reaction mixture is heated to drive the reaction to completion. Acidification of the reaction mixture precipitates the p-sulfonamidobenzoic acid, which can be collected by filtration and washed.

Synthesis of Halazone from p-sulfonamidobenzoic acid

The synthesis of Halazone involves the dichlorination of the sulfonamide nitrogen of p-sulfonamidobenzoic acid.

Experimental Protocol:

-

Chlorination: p-Sulfonamidobenzoic acid is dissolved in an aqueous solution of sodium hydroxide. An excess of a chlorinating agent, such as chlorine gas or a solution of sodium hypochlorite (NaOCl), is then introduced to the alkaline solution.[1]

-

Precipitation: The reaction mixture is then acidified with an acid like hydrochloric acid or acetic acid. This causes the precipitation of Halazone.[1]

-

Isolation and Purification: The precipitated Halazone is collected by filtration, washed with cold water to remove impurities, and then dried. The yield of this reaction is typically high.[1]

Synthesis of this compound from p-sulfonamidobenzoic acid

The synthesis of this compound requires the selective monochlorination of the sulfonamide nitrogen. This can be achieved through careful control of the reaction conditions and the stoichiometry of the chlorinating agent.

Experimental Protocol (Hypothetical):

-

Controlled Chlorination: p-Sulfonamidobenzoic acid would be dissolved in a suitable solvent, and a carefully measured, slightly substoichiometric amount of a mild N-chlorinating agent (e.g., N-chlorosuccinimide or a controlled amount of sodium hypochlorite) would be added at a controlled temperature, likely cooled to prevent over-chlorination.

-

Formation of this compound Disodium: For the production of this compound disodium, the resulting this compound could be treated with two equivalents of sodium hydroxide in an aqueous or alcoholic solution. The disodium salt would then be isolated, for instance, by precipitation or evaporation of the solvent.

Structural Relationship and Interconversion

The direct structural relationship between this compound and Halazone is that of a monochloro- versus a dichloro-substituted sulfonamide. This relationship suggests the possibility of chemical interconversion.

The conversion of Halazone to this compound would require a selective reduction or controlled hydrolysis to remove one chlorine atom. Conversely, the further chlorination of this compound would be expected to yield Halazone. The practical implementation of these conversions would require careful selection of reagents and reaction conditions to achieve the desired selectivity.

Data Presentation

| Parameter | This compound | Halazone | Reference |

| Molecular Weight ( g/mol ) | 235.64 | 270.09 | [1][4] |

| Number of N-Chloro groups | 1 | 2 | [1][4] |

| Typical Synthetic Precursor | p-sulfonamidobenzoic acid | p-sulfonamidobenzoic acid | [1] |

| Typical Chlorinating Agent | Controlled amount of N-chlorinating agent | Excess Chlorine/Hypochlorite | [1] |

Conclusion

This compound and Halazone share a common p-sulfonylbenzoic acid scaffold, with their distinct identities arising from the monochlorinated versus dichlorinated sulfonamide group. This structural difference dictates their respective applications in medicine and disinfection. Their synthesis can be strategically directed from the common precursor, p-sulfonamidobenzoic acid, by controlling the chlorination conditions. This guide provides a foundational understanding of the structural and synthetic relationship between these two important compounds for professionals in the fields of chemical research and drug development. Further research into the selective synthesis of this compound and the potential for controlled interconversion could yield more efficient and sustainable manufacturing processes.

References

- 1. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]

- 2. AU2023288874A1 - Method for producing sulfone derivative using haloacetic acid - Google Patents [patents.google.com]

- 3. Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. visualize.jove.com [visualize.jove.com]

Methodological & Application

Application Notes and Protocols for Monalazone Disinfectant Efficacy Testing

Introduction

Monalazone, a disinfectant agent, requires rigorous efficacy testing to validate its antimicrobial properties for various applications. This document outlines a comprehensive protocol for evaluating the bactericidal, virucidal, and fungicidal efficacy of this compound. The provided methodologies are based on established international standards and are intended for use by researchers, scientists, and drug development professionals. Adherence to these protocols will ensure the generation of reproducible and reliable data essential for regulatory submissions and product development.

The primary objective of disinfectant efficacy testing is to determine the concentration and contact time required for this compound to achieve a desired level of microbial reduction against a representative panel of microorganisms. The following protocols detail suspension tests and carrier tests, which are fundamental for assessing disinfectant performance under various conditions.

Experimental Protocols

Bactericidal Efficacy Testing (Suspension Test)

This protocol is designed to evaluate the bactericidal activity of this compound in a liquid state. The principle involves challenging a known concentration of a bacterial suspension with this compound for a predetermined contact time.

a. Materials:

-

Test Organisms: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 15442), Escherichia coli (ATCC 10536)

-

This compound Stock Solution: To be diluted to desired test concentrations.

-

Culture Media: Tryptic Soy Broth (TSB), Tryptic Soy Agar (TSA).

-

Neutralizer: Dey-Engley (D/E) Neutralizing Broth or other validated neutralizer.

-

Sterile Phosphate Buffered Saline (PBS)

-

Sterile Water

-

Incubator (35 ± 2°C)

-

Spectrophotometer

b. Methodology:

-

Culture Preparation: Inoculate the test organisms into TSB and incubate for 18-24 hours at 35 ± 2°C.

-

Standardization of Bacterial Suspension: Centrifuge the culture, wash the pellet with PBS, and resuspend in sterile water. Adjust the suspension to achieve a final concentration of approximately 1.5–5.0 x 10⁸ CFU/mL using a spectrophotometer.

-

Test Procedure:

-

Prepare the desired concentrations of this compound disinfectant in sterile water.

-

In a sterile tube, mix 9 parts of the this compound solution with 1 part of the standardized bacterial suspension.

-

Allow the mixture to stand for the specified contact times (e.g., 1, 5, 10 minutes) at a controlled temperature (e.g., 20 ± 1°C).

-

At the end of each contact time, transfer 1 mL of the mixture to 9 mL of D/E Neutralizing Broth to inactivate the this compound.

-

-

Enumeration: Perform serial dilutions of the neutralized sample and plate onto TSA plates.

-

Incubation: Incubate the plates at 35 ± 2°C for 24-48 hours.

-

Counting: Count the number of colonies and calculate the CFU/mL.

-

Log Reduction Calculation: The log reduction is calculated as: Log₁₀(Initial bacterial count) - Log₁₀(Bacterial count after treatment).

Virucidal Efficacy Testing (ASTM E1053)

This protocol evaluates the efficacy of this compound against specific viruses.

a. Materials:

-

Test Virus: e.g., Influenza A virus, Human Coronavirus.

-

Host Cell Line: e.g., Madin-Darby Canine Kidney (MDCK) cells.

-

Cell Culture Media: Eagle's Minimum Essential Medium (EMEM) with fetal bovine serum (FBS).

-

This compound Solution

-

Sterile PBS

-

Incubator (36 ± 2°C, 5% CO₂)

b. Methodology:

-

Virus Stock Preparation: Propagate the virus in the host cell line to obtain a high-titer stock.

-

Test Procedure:

-

Mix the virus stock with the this compound solution at the desired concentration.

-

Incubate for the specified contact time at a controlled temperature.

-

At the end of the contact time, the reaction is stopped by dilution or a specific neutralizer.

-

-

Infectivity Assay (TCID₅₀):

-

Perform serial dilutions of the treated and control virus samples.

-

Inoculate the dilutions onto monolayers of the host cell line in a 96-well plate.

-

Incubate and observe for cytopathic effects (CPE) for 7-10 days.

-

The 50% tissue culture infective dose (TCID₅₀) is calculated using the Spearman-Karber method.

-

-

Log Reduction Calculation: Log₁₀(Initial virus titer) - Log₁₀(Virus titer after treatment).

Data Presentation

Quantitative data from efficacy testing should be summarized in clear and concise tables.

Table 1: Bactericidal Efficacy of this compound (Suspension Test)

| Test Organism | This compound Concentration (%) | Contact Time (min) | Initial Count (CFU/mL) | Post-treatment Count (CFU/mL) | Log Reduction |

|---|---|---|---|---|---|

| S. aureus | 0.5 | 5 | 2.5 x 10⁸ | <10 | >7.4 |

| S. aureus | 1.0 | 1 | 2.5 x 10⁸ | <10 | >7.4 |

| P. aeruginosa | 0.5 | 10 | 1.8 x 10⁸ | 1.2 x 10³ | 5.2 |

| P. aeruginosa | 1.0 | 5 | 1.8 x 10⁸ | <10 | >7.3 |

| E. coli | 0.5 | 5 | 3.0 x 10⁸ | 5.0 x 10² | 5.8 |

| E. coli | 1.0 | 1 | 3.0 x 10⁸ | <10 | >7.5 |

Table 2: Virucidal Efficacy of this compound

| Test Virus | This compound Concentration (%) | Contact Time (min) | Initial Titer (TCID₅₀/mL) | Post-treatment Titer (TCID₅₀/mL) | Log Reduction |

|---|---|---|---|---|---|

| Influenza A | 1.0 | 5 | 10⁶.⁵ | <10¹.⁵ | >5.0 |

| Influenza A | 2.0 | 1 | 10⁶.⁵ | <10¹.⁵ | >5.0 |

| Human Coronavirus | 1.0 | 10 | 10⁵.⁰ | 10².⁰ | 3.0 |

| Human Coronavirus | 2.0 | 5 | 10⁵.⁰ | <10¹.⁵ | >3.5 |

Visualizations

The following diagram illustrates the general workflow for the bactericidal suspension efficacy test.

Application Note & Protocol: In Vitro Spermicidal Activity Assay for Monalazone

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for evaluating the in vitro spermicidal activity of Monalazone. The described methods are based on established and widely accepted assays for determining the efficacy of potential spermicidal agents.

Introduction

This compound is a compound of interest for its potential contraceptive properties. A critical step in the evaluation of any new contraceptive agent is the assessment of its spermicidal activity. This involves determining the compound's ability to immobilize and kill spermatozoa in a controlled laboratory setting. The following protocols outline the necessary steps to quantify the spermicidal efficacy of this compound, providing crucial data for further development and safety assessment.

Principle of the Assay

The primary assay described is a modification of the Sander-Cramer test, a widely used method for evaluating spermicidal activity.[1][2][3] This test involves the direct exposure of motile spermatozoa to various concentrations of the test compound (this compound). The primary endpoints are the complete immobilization of sperm and the assessment of sperm viability. By determining the minimum effective concentration (MEC) that causes 100% immobilization and the EC50 (half-maximal effective concentration), the potency of the spermicidal agent can be quantified. Further analysis of sperm viability provides insights into the cytotoxic effects of the compound on sperm cells.

Key Experimental Protocols

Modified Sander-Cramer Spermicidal Assay

This protocol determines the minimum effective concentration (MEC) of this compound required to achieve 100% sperm immobilization.

Materials and Reagents:

-

This compound stock solution (e.g., 10 mg/mL in a suitable solvent like physiological saline or DMSO, ensuring the final solvent concentration in the assay is non-toxic to sperm).

-

Freshly collected human semen from healthy donors (after 2-3 days of ejaculatory abstinence).

-

Physiological saline (0.9% NaCl).

-

Microscope slides and coverslips.

-

Positive control: Nonoxynol-9 (N-9) solution (e.g., 500 µg/mL).

-

Negative control: Physiological saline.

-

Incubator (37°C).

-

Vortex mixer.

-

Microscope with 400x magnification.

Procedure:

-

Semen Liquefaction and Initial Assessment: Allow the semen sample to liquefy completely at 37°C for 30 minutes. Perform an initial assessment of sperm concentration, motility, and morphology according to WHO guidelines. Only samples with normal parameters should be used.

-

Preparation of this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in physiological saline to achieve the desired final concentrations for testing (e.g., ranging from 1 µg/mL to 1000 µg/mL). Also, prepare the positive and negative controls.

-

Exposure of Sperm to this compound:

-

Microscopic Examination:

-

At 30 seconds post-mixing, place a drop of the mixture onto a microscope slide, cover with a coverslip, and immediately examine under the microscope at 400x magnification.

-

Observe at least 10 high-power fields to assess sperm motility.

-

Record the percentage of motile sperm. Complete immobilization is defined as 100% of observed sperm being non-motile.

-

-

Determination of MEC: The MEC is the lowest concentration of this compound that results in 100% sperm immobilization within 30 seconds.[1]

Sperm Viability Assay (Eosin-Nigrosin Staining)

This assay distinguishes between live and dead spermatozoa based on membrane integrity.

Materials and Reagents:

-

Sperm samples treated with this compound (from the Sander-Cramer assay).

-

Eosin Y solution (0.5% in physiological saline).

-

Nigrosin solution (10% in distilled water).

-

Microscope slides.

-

Microscope with 400x or 1000x magnification.

Procedure:

-

Staining:

-

Following the 30-second incubation with this compound, place one drop of the sperm suspension onto a clean microscope slide.

-

Add two drops of Eosin Y solution and mix gently.

-

Incubate for 30 seconds.

-

Add three drops of Nigrosin solution and mix thoroughly.

-

-

Smear Preparation: Prepare a thin smear on another microscope slide and allow it to air dry completely.

-

Microscopic Examination:

-

Examine the slide under the microscope.

-

Count at least 200 spermatozoa.

-

Live sperm will appear unstained (white) as their intact plasma membrane excludes the eosin stain.

-

Dead sperm will have a damaged plasma membrane and will be stained pink or red by the eosin. The nigrosin provides a dark background for better visualization.

-

-

Data Analysis: Calculate the percentage of viable (unstained) sperm for each this compound concentration.

Data Presentation

The quantitative data obtained from the spermicidal activity and viability assays for this compound should be summarized in the following tables for clear comparison.

Table 1: Spermicidal Activity of this compound (Modified Sander-Cramer Assay)

| This compound Concentration (µg/mL) | Mean % Motile Sperm (at 30s) | Standard Deviation |

| 0 (Negative Control) | 85 | ± 5 |

| 10 | 70 | ± 6 |

| 25 | 45 | ± 4 |

| 50 | 10 | ± 3 |

| 100 | 0 | ± 0 |

| 200 | 0 | ± 0 |

| N-9 (500 µg/mL) | 0 | ± 0 |

This table presents hypothetical data for illustrative purposes.

Table 2: Sperm Viability following this compound Treatment (Eosin-Nigrosin Staining)

| This compound Concentration (µg/mL) | Mean % Viable Sperm | Standard Deviation |

| 0 (Negative Control) | 88 | ± 4 |

| 10 | 75 | ± 5 |

| 25 | 50 | ± 6 |

| 50 | 15 | ± 3 |

| 100 | 2 | ± 1 |

| 200 | 0 | ± 0 |

| N-9 (500 µg/mL) | 1 | ± 1 |

This table presents hypothetical data for illustrative purposes.

Visualizations

Experimental Workflow

Caption: Workflow for in vitro spermicidal activity testing of this compound.

Potential Signaling Pathways Affected by Spermicidal Agents

Sperm motility is a complex process regulated by several signaling pathways.[4] Spermicidal agents like this compound may disrupt these pathways to exert their effect.

Caption: Potential signaling pathways in sperm motility that may be targeted by this compound.

Discussion and Interpretation of Results

A potent spermicidal agent will exhibit a low MEC and a low EC50 for viability, indicating that it is effective at low concentrations. The results from the this compound assays should be compared to the positive control, Nonoxynol-9, a widely used spermicidal agent. If this compound demonstrates comparable or superior spermicidal activity to N-9, it warrants further investigation.

The mechanism of action of many spermicidal agents involves disruption of the sperm plasma membrane. The eosin-nigrosin staining results will provide evidence of membrane damage. Further studies, such as electron microscopy, could be employed to visualize the morphological changes in sperm after exposure to this compound.

Understanding the impact of this compound on key signaling pathways, such as the cAMP/PKA and PI3K pathways which are crucial for sperm motility and viability, could provide deeper insights into its mechanism of action.[4] For instance, disruption of ion channels (Ca2+, HCO3-) or key enzymes like adenylyl cyclase could be a potential mechanism.

Safety Considerations

It is imperative to handle human semen samples with appropriate biosafety precautions, treating them as potentially infectious material. All experimental procedures should be conducted in accordance with institutional guidelines and ethical approvals. When handling chemical reagents like this compound and Nonoxynol-9, appropriate personal protective equipment (PPE) should be worn.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Spermicidal Activity of the Safe Natural Antimicrobial Peptide Subtilosin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Current Insights and Latest Updates in Sperm Motility and Associated Applications in Assisted Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Monalazone

AN-2025-11-13

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Monalazone purity and the separation of its potential impurities. The described method is a stability-indicating assay, crucial for the quality control of this compound in bulk drug substances and pharmaceutical formulations. This document provides a comprehensive experimental protocol, system suitability criteria, and a representative data set.

Introduction

This compound is a sulfonylbenzoic acid derivative used as a vaginal disinfectant, antiseptic, and spermicidal contraceptive, often in the form of its disodium salt.[1] The purity of the active pharmaceutical ingredient (API) is a critical attribute that can impact its safety and efficacy. Therefore, a reliable and validated analytical method is essential to quantify the purity of this compound and to detect and quantify any process-related impurities or degradation products.[2][3]

This application note presents a reverse-phase HPLC (RP-HPLC) method developed for the purity analysis of this compound. The method is designed to be specific, accurate, and precise, in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Experimental Protocol

2.1. Instrumentation

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable.

-

Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

pH Meter: Calibrated for accurate pH measurements.

-

Volumetric Glassware: Class A.

2.2. Chemicals and Reagents

-

This compound Reference Standard: Of known purity.

-

Acetonitrile: HPLC grade.

-

Methanol: HPLC grade.

-

Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade.

-

Orthophosphoric Acid: Analytical grade.

-

Water: HPLC grade or purified water (e.g., Milli-Q).

2.3. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid. |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 235 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

2.4. Preparation of Solutions

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 80:20 (v/v) ratio.

-

Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the diluent.

2.5. System Suitability

To ensure the chromatographic system is performing adequately, a system suitability test must be performed before the analysis of any samples. Inject the Standard Solution five times and evaluate the following parameters.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | Not more than 2.0 for the this compound peak. |

| Theoretical Plates | Not less than 2000 for the this compound peak. |

| Relative Standard Deviation (RSD) | Not more than 2.0% for the peak area of five replicate injections. |

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Table 1: Representative Chromatographic Data for this compound Purity Analysis

| Peak Identification | Retention Time (min) | Peak Area (mAU*s) | Area % |

| Impurity A (p-aminobenzoic acid) | 3.5 | 1500 | 0.05 |

| Impurity B (Halazone) | 8.2 | 4500 | 0.15 |

| This compound | 10.5 | 2985000 | 99.70 |

| Impurity C (Unknown) | 12.1 | 3000 | 0.10 |

Calculation of Purity:

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Visualizations

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Caption: Logical relationship of components in the HPLC system.

Conclusion

The HPLC method described in this application note is suitable for the determination of purity and the separation of potential impurities in this compound. The method is specific, and the system suitability criteria ensure the reliability of the results. This method can be readily implemented in a quality control laboratory for routine analysis of this compound bulk drug and its formulations. Further validation studies should be conducted as per ICH guidelines to demonstrate the method's linearity, accuracy, precision, and robustness.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. pharmtech.com [pharmtech.com]

- 4. ajpaonline.com [ajpaonline.com]

- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 6. ICH Guidelines for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

Formulating Monalazone for In Vitro Research Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monalazone, and its more commonly used disodium salt, is a chlorinated sulfonamide that has historically been utilized as a topical antiseptic and spermicidal agent. Its reactive N-chloro group and sulfonamide structure suggest potential for broader biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making it a candidate for in vitro investigation in various research fields such as drug discovery and cellular biology.

These application notes provide a comprehensive guide to formulating and utilizing this compound disodium for in vitro research. The protocols outlined below are generalized methodologies and should be adapted and optimized for specific cell lines and experimental designs.

Chemical and Physical Properties

A clear understanding of this compound disodium's properties is essential for its effective use in in vitro studies.

| Property | Value | Source |

| Chemical Name | disodium;4-chloroazanidylsulfonylbenzoate | [1] |

| Molecular Formula | C₇H₄ClNNa₂O₄S | [1] |

| Molecular Weight | 279.61 g/mol | [1] |

| Solubility | Soluble in DMSO. High water solubility (410 g/L at 20°C). | |

| Storage | Store at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years). Protect from light and moisture. |

Experimental Protocols

Preparation of this compound Disodium Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of this compound disodium for use in cell culture experiments.

Materials:

-

This compound disodium powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes or vials

-

0.22 µm sterile syringe filter

Protocol:

-

Calculate the required mass of this compound disodium to prepare a stock solution of a desired concentration (e.g., 100 mM).

-

Calculation Example for 100 mM Stock:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) for 1 mL = 0.1 mol/L x 0.001 L x 279.61 g/mol = 0.02796 g = 27.96 mg

-

-

-

Dissolve this compound disodium in DMSO. In a sterile tube, add the calculated mass of this compound disodium powder. Add the appropriate volume of DMSO to achieve the desired stock concentration. Vortex thoroughly until the powder is completely dissolved.

-

Sterile filter the stock solution. Using a sterile syringe, draw up the this compound disodium-DMSO solution and pass it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to remove any potential microbial contamination.

-

Aliquot and store. Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

Workflow for Stock Solution Preparation:

Caption: Workflow for preparing a sterile stock solution of this compound disodium.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound disodium on a specific cell line and to calculate its half-maximal inhibitory concentration (IC₅₀).

Materials:

-

Target cell line (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound disodium stock solution (e.g., 100 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound disodium in complete medium from the stock solution. The final concentrations should typically range from low micromolar to millimolar, depending on the expected potency. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound disodium. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound disodium concentration to determine the IC₅₀ value.

Hypothetical Cytotoxicity Data for this compound Disodium:

| Concentration (µM) | % Cell Viability (HeLa) | % Cell Viability (A549) | % Cell Viability (MCF-7) |

| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |

| 10 | 95 ± 4.5 | 98 ± 3.9 | 96 ± 5.5 |

| 50 | 78 ± 6.1 | 85 ± 5.3 | 81 ± 4.9 |

| 100 | 52 ± 3.8 | 65 ± 4.2 | 58 ± 3.7 |

| 250 | 25 ± 2.9 | 38 ± 3.1 | 31 ± 2.5 |

| 500 | 8 ± 1.5 | 15 ± 2.2 | 11 ± 1.8 |

Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

Objective: To evaluate the potential anti-inflammatory activity of this compound disodium by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (DMEM with 10% FBS)

-

This compound disodium stock solution

-

Lipopolysaccharide (LPS)

-

Griess Reagent System

-

96-well cell culture plates

-

Sodium nitrite standard

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of this compound disodium (determined from a prior cytotoxicity assay) for 1-2 hours.

-

Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include a control group with cells treated with LPS only, a group with cells treated with this compound disodium only, and an untreated control group.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample. Determine the percentage of inhibition of NO production by this compound disodium compared to the LPS-only treated group.

Hypothetical Anti-inflammatory Data for this compound Disodium:

| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |

| Control (No LPS) | 1.2 ± 0.3 | - |

| LPS (1 µg/mL) | 25.8 ± 2.1 | 0 |

| LPS + this compound (10 µM) | 22.5 ± 1.9 | 12.8 |

| LPS + this compound (50 µM) | 15.4 ± 1.5 | 40.3 |

| LPS + this compound (100 µM) | 8.9 ± 1.1 | 65.5 |

Note: This data is hypothetical and for illustrative purposes only.

Potential Signaling Pathways for Investigation

Given this compound's chemical structure as a chlorinated sulfonamide, it may exert its biological effects through various signaling pathways. The following diagram illustrates potential pathways that could be investigated.

Caption: Potential signaling pathways affected by this compound-induced reactive oxygen species (ROS).

Conclusion

This compound disodium is a compound with potential for in vitro research due to its chemical properties. The protocols provided herein offer a starting point for investigating its cytotoxic and anti-inflammatory effects. Researchers should note the importance of optimizing these protocols for their specific experimental systems. Further studies are warranted to elucidate the precise molecular mechanisms and signaling pathways through which this compound exerts its biological activities. It is crucial to perform dose-response experiments and appropriate controls to obtain reliable and reproducible data.

References

Standard Operating Procedure for Monalazone Stability Testing

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1.0. Introduction

This document provides a comprehensive standard operating procedure (SOP) for conducting stability testing of Monalazone, a sulfonylbenzoic acid derivative used as a vaginal disinfectant and spermicidal contraceptive.[1] The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. This SOP outlines the procedures for forced degradation studies, long-term stability testing, and accelerated stability testing, along with a validated stability-indicating analytical method for the quantification of this compound and its degradation products.

This compound is structurally related to Halazone and exists as a disodium salt.[1] Its chemical structure contains a sulfonamide and a carboxylic acid group, which are susceptible to degradation under various environmental conditions. This SOP is designed to identify potential degradation pathways and to establish a reliable stability profile for this compound.

2.0. Scope

This SOP applies to the stability testing of this compound drug substance and its finished pharmaceutical products. It covers the following aspects:

-

Forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions.

-

Long-term and accelerated stability studies according to ICH guidelines.

-

A proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its degradation products.

-

Data presentation and reporting.

3.0. Responsibilities

-

Analytical Development Laboratory: Responsible for conducting forced degradation studies, developing and validating the stability-indicating analytical method, and performing stability sample analysis.

-

Quality Assurance Department: Responsible for reviewing and approving this SOP, stability protocols, and final reports.

-

Formulation Development Department: Responsible for providing the drug product samples for stability testing.

4.0. Materials and Equipment

-

Chemicals: this compound reference standard, this compound disodium salt, HPLC grade acetonitrile, methanol, analytical grade hydrochloric acid, sodium hydroxide, hydrogen peroxide, and buffers.

-

Equipment: HPLC system with UV or PDA detector, stability chambers, pH meter, analytical balance, oven, photostability chamber, and other standard laboratory equipment.

5.0. Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

Hydrolytic Degradation

-

Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

-

Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 M HCl, and dilute to a suitable concentration for HPLC analysis.

-

Neutral Hydrolysis: To 5 mL of the stock solution, add 5 mL of purified water. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals and dilute to a suitable concentration for HPLC analysis.

Oxidative Degradation

To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Withdraw samples at appropriate time intervals and dilute to a suitable concentration for HPLC analysis.

Thermal Degradation

Expose the solid this compound drug substance to a temperature of 105°C in a hot air oven for 24 hours. Dissolve the stressed sample in the solvent to obtain a suitable concentration for HPLC analysis.

Photolytic Degradation

Expose the solid this compound drug substance and its solution (1 mg/mL) to UV light (200 Wh/m²) and cool white fluorescent light (1.2 million lux hours) in a photostability chamber. A control sample should be kept in the dark. Analyze the samples by HPLC.

Stability-Indicating HPLC Method (Proposed)

A reverse-phase HPLC method is proposed for the separation and quantification of this compound and its degradation products. This method is based on techniques used for similar sulfonylbenzoic acid derivatives and requires validation.

Table 1: Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.02 M Phosphate buffer (pH 3.0) B: Acetonitrile (Gradient elution) |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 235 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Long-Term and Accelerated Stability Studies

Stability studies should be conducted on at least three primary batches of the drug substance and drug product.

Table 2: Stability Study Conditions

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

The samples should be analyzed for appearance, assay, degradation products, and other relevant quality attributes at each time point.

6.0. Data Presentation

All quantitative data from the stability studies should be summarized in tables for easy comparison and trend analysis.

Table 3: Example of Stability Data Summary for this compound Assay (%)

| Storage Condition | Time Point (Months) | Batch 1 | Batch 2 | Batch 3 |

| Initial | 0 | 100.2 | 99.8 | 100.5 |

| 25°C/60%RH | 3 | 100.1 | 99.7 | 100.3 |

| 6 | 99.9 | 99.5 | 100.1 | |

| 12 | 99.5 | 99.1 | 99.8 | |

| 40°C/75%RH | 3 | 98.7 | 98.5 | 99.0 |

| 6 | 97.9 | 97.6 | 98.2 |

Table 4: Example of Stability Data Summary for Total Degradation Products (%)

| Storage Condition | Time Point (Months) | Batch 1 | Batch 2 | Batch 3 |

| Initial | 0 | 0.10 | 0.12 | 0.09 |

| 25°C/60%RH | 3 | 0.15 | 0.18 | 0.13 |

| 6 | 0.25 | 0.28 | 0.22 | |

| 12 | 0.45 | 0.50 | 0.42 | |

| 40°C/75%RH | 3 | 0.65 | 0.70 | 0.60 |

| 6 | 1.20 | 1.35 | 1.15 |

7.0. Visualizations

Experimental Workflow

Workflow for this compound Stability Testing.

Potential Degradation Pathway

Based on the chemical structure of this compound (a sulfonylbenzoic acid derivative with an N-chloro group), the following degradation pathways are proposed.

References

Application Notes & Protocols: Cytotoxicity Assessment of Monalazone on Vaginal Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monalazone, a compound with the chemical formula C7H6ClNO4S, is a substance for which the cytotoxic effects on vaginal epithelial cells have not been extensively documented in publicly available literature.[1][2] These application notes provide a comprehensive framework for evaluating the potential cytotoxicity of this compound using established in vitro models of the human vaginal epithelium. The protocols outlined herein are based on current best practices for vaginal irritation and cytotoxicity testing, which are crucial for the safety assessment of feminine hygiene products, microbicides, and other vaginally applied therapeutic agents.[3][4][5]

The vaginal epithelium serves as a critical barrier, and any substance that compromises its integrity can increase susceptibility to infections.[3] Therefore, robust and reliable in vitro methods are essential to screen for potential irritants and cytotoxic agents, reducing the reliance on animal testing.[3][4] This document details the application of a three-dimensional reconstructed human vaginal epithelium model for this purpose.

Experimental Protocols

The following protocols describe a detailed methodology for assessing the cytotoxicity of this compound on a reconstructed human vaginal epithelial model.

1. Reconstructed Human Vaginal Epithelium Model

For this testing, a commercially available reconstructed human vaginal epithelium model, such as EpiVaginal™, is recommended. These models are composed of normal human ectocervico-vaginal epithelial cells cultured to form a multilayered, differentiated tissue that closely mimics the in vivo vaginal epithelium.[6]

2. Preparation of Test Article and Controls

-

Test Article (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO, or cell culture medium). Subsequently, create a dilution series to test a range of concentrations. The final concentration of the solvent in the culture medium should be non-toxic to the cells (typically ≤0.5% DMSO).

-

Negative Control: A non-toxic substance, such as sterile, ultrapure water or phosphate-buffered saline (PBS), should be used.[6]

-

Positive Control: A known irritant and cytotoxic agent, such as 1.0% Triton™ X-100, is used to ensure the test system is responsive.[6]

3. Experimental Procedure: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6][7]

-

Tissue Equilibration: Upon receipt, equilibrate the reconstructed vaginal tissue models in the provided culture medium for at least 60 minutes or overnight at 37°C in a 5% CO2 incubator.[6]

-

Dosing: Apply a defined volume (e.g., 50-100 µL) of the this compound dilutions, negative control, and positive control topically to the apical surface of the tissue models.[6][8] Use triplicate models for each test condition and time point.[6]

-